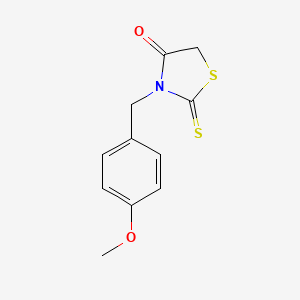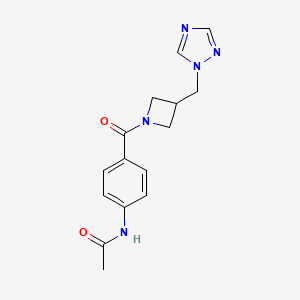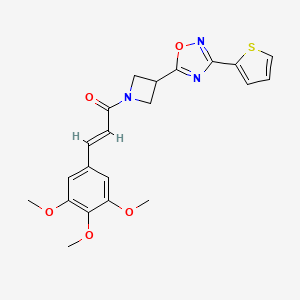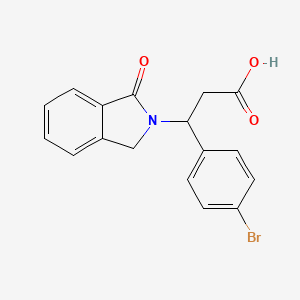
3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with nitrogen and sulfur atoms. They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. In the case of thiazolidinones, they can undergo a variety of reactions depending on the substituents present on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted based on the structure of the compound and its functional groups .Aplicaciones Científicas De Investigación
Aldose and Aldehyde Reductase Inhibitors
The compound and its derivatives have been investigated for their potential in treating diabetic complications by inhibiting aldose reductase (AR) and aldehyde reductase (ALR). These enzymes are involved in the polyol pathway, which is linked to diabetic complications through the accumulation of sorbitol. Certain derivatives of 3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one have shown promising inhibition of these enzymes, suggesting potential applications in managing diabetic complications (Bacha et al., 2020).
Supramolecular Structures
Research has also been conducted on the supramolecular structures of various derivatives. For example, 3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one derivatives have been studied for their unique molecular interactions and hydrogen bonding patterns. These studies contribute to a deeper understanding of their potential applications in materials science and pharmaceuticals (Cunico et al., 2007).
Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3
Some derivatives have been identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is significant in the development of treatments for diseases related to steroid hormone imbalances. These findings suggest therapeutic applications in conditions involving abnormal steroid hormone activity (Harada et al., 2012).
Antimicrobial Activity
Certain derivatives of 3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one have exhibited antimicrobial properties, opening avenues for developing new antimicrobial agents. Their effectiveness against various bacterial and fungal strains highlights their potential in pharmaceutical research and development (El-Gaby et al., 2009).
Protein Kinase Inhibitors
Derivatives have been synthesized and evaluated for their inhibitory activity against protein kinases, such as DYRK1A. These compounds could be used in the treatment of neurological or oncological disorders, showcasing their potential in targeted therapy (Bourahla et al., 2021).
Optical Absorption and Electrical Properties
Research has explored the use of thiazolidin-4-one derivatives in organic solar cells, focusing on their optical absorption and electrical properties. This suggests potential applications in the field of renewable energy, particularly in the development of efficient organic solar cells (Toumi et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-14-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRGOLXXEJTDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2982699.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]quinazoline-7-carboxylic acid](/img/structure/B2982702.png)
![3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2982706.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2982711.png)
![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)

![Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2982715.png)


methanone](/img/structure/B2982718.png)
![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)
![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)